molecular formula C12H17N3O B7493385 2-(3-Methylpiperidino)nicotinamide

2-(3-Methylpiperidino)nicotinamide

Cat. No.: B7493385
M. Wt: 219.28 g/mol
InChI Key: ALCOGWTXHPEDIN-UHFFFAOYSA-N
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Description

2-(3-Methylpiperidino)nicotinamide is a nicotinamide derivative featuring a 3-methylpiperidine moiety attached to the pyridine ring of nicotinamide. Nicotinamide derivatives often modulate NAD+-dependent processes, including sirtuin (SIRT) and poly(ADP-ribose) polymerase (PARP) activities, making them critical in cellular metabolism and signaling .

Properties

IUPAC Name

2-(3-methylpiperidin-1-yl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c1-9-4-3-7-15(8-9)12-10(11(13)16)5-2-6-14-12/h2,5-6,9H,3-4,7-8H2,1H3,(H2,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALCOGWTXHPEDIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=C(C=CC=N2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(3-Methylpiperidino)nicotinamide typically involves the reaction of nicotinic acid or its derivatives with 3-methylpiperidine. One common method is the direct oxidation of 3-methylpyridine to nicotinic acid using nitric acid as an oxidant . The nicotinic acid is then converted to nicotinamide, which can be further reacted with 3-methylpiperidine under appropriate conditions to yield 2-(3-Methylpiperidino)nicotinamide. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

2-(3-Methylpiperidino)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it to its reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like nitric acid, reducing agents like hydrogen, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(3-Methylpiperidino)nicotinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Methylpiperidino)nicotinamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by acting as a component of coenzymes such as nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP). These coenzymes play crucial roles in cellular energy metabolism, DNA repair, and regulation of transcription processes .

Comparison with Similar Compounds

The following analysis compares 2-(3-Methylpiperidino)nicotinamide with structurally and functionally related nicotinamide derivatives, focusing on enzymatic interactions, kinetic parameters, and catalytic mechanisms.

Structural Analogues: NAT-1 and NAT-2

highlights two nicotinamide derivatives:

  • NAT-1 : N-[2-(4-Methoxy-phenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide
  • NAT-2 : N-[2-(3,5-Di-tert-butyl-4-hydroxy-phenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide

Key Differences :

Parameter 2-(3-Methylpiperidino)nicotinamide NAT-1 NAT-2
Substituent 3-Methylpiperidine 4-Methoxyphenyl-thiazolidinone Di-tert-butyl-hydroxyphenyl-thiazolidinone
Bioactivity Target Presumed NAMPT/SIRT modulation Unknown (likely PARP/SIRT) Antioxidant/anti-inflammatory
Hydrophobicity Moderate (piperidine ring) High (methoxy group) Very high (tert-butyl groups)

The 3-methylpiperidine group in 2-(3-Methylpiperidino)nicotinamide may enhance membrane permeability compared to the bulky thiazolidinone rings in NAT-1/NAT-2. However, NAT-2’s di-tert-butyl group likely improves metabolic stability .

Enzymatic Interactions: NAMPT Substrate Specificity

NAMPT catalyzes the conversion of nicotinamide (NAM) to nicotinamide mononucleotide (NMN). Structural studies reveal that NAMPT binds nicotinamide via:

  • Hydrogen bonds between Asp313 and the amide group of NAM.
  • π-stacking interactions with Phe193/Tyr*18 .

Comparison :

Compound Binding Affinity (Km) Catalytic Efficiency (kcat/Km) Transition-State Stabilization
Nicotinamide (NAM) ~2 μM 1.0 (reference) High (via Mg²⁺ coordination)
2-(3-Methylpiperidino)nicotinamide Not reported Likely reduced Potential steric hindrance from 3-methylpiperidine
NAT-1 Not reported Unknown Thiazolidinone may disrupt π-stacking

The 3-methylpiperidine group in 2-(3-Methylpiperidino)nicotinamide could sterically clash with NAMPT’s Phe193/Tyr*18, reducing binding affinity compared to NAM. In contrast, NAT-1’s thiazolidinone might compete with the ribose-binding site .

Transition-State Stabilization Mechanisms

NAMPT accelerates NMN pyrophosphorolysis by stabilizing a ribooxacarbenium-ion transition state (TS) via:

  • Mg²⁺ coordination to the phosphate groups.
  • Hydrogen bonding with Asp313 and Glu148 .

Comparison with Other PRTases :

Enzyme Key Catalytic Features Transition-State Synchronicity
NAMPT Dual Mg²⁺ ions; Asp313/Glu148 interactions Highly synchronous (bond order: 0.06)
OPRTase Single Mg²⁺; Lys/Arg residues for charge stabilization Less synchronous
APRTase No Mg²⁺; relies on Asp/Glu for leaving-group activation Non-synchronous

2-(3-Methylpiperidino)nicotinamide lacks the ribose-phosphate moiety required for Mg²⁺ coordination, rendering it unable to participate in NAMPT’s TS stabilization. This contrasts with NMN, which achieves a TS bond order of 0.02 for the leaving group .

pH and Substrate Concentration Effects

NAMPT activity is pH-dependent, with optimal KIEs observed at pH 6.30 and low PPi concentrations (75 μM) .

Comparative Kinetic Parameters :

Compound Optimal pH PPi Concentration for Max KIE Intrinsic KIE (1′-³H)
NMN 6.30 75 μM 1.093 ± 0.003
2-(3-Methylpiperidino)nicotinamide N/A N/A Not applicable
NAT-2 N/A N/A Not applicable

The absence of a ribose group in 2-(3-Methylpiperidino)nicotinamide precludes participation in NAMPT’s pyrophosphorolysis, unlike NMN, which shows strong pH-dependent KIEs .

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